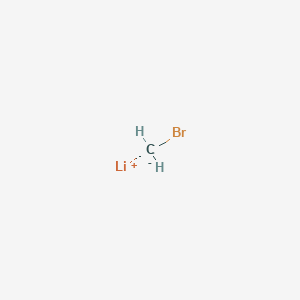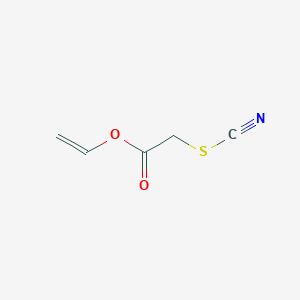
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position and a chlorophenyl group at the 4th position, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a brominated aromatic compound.
Cyclization: The aniline derivative undergoes cyclization with the brominated compound under acidic or basic conditions to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalyst Selection: Choosing the right catalyst for the cross-coupling reaction.
Reaction Temperature and Time: Adjusting the temperature and reaction time to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Palladium catalysts are frequently used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the bromine or chlorine positions .
科学研究应用
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
6-Bromo-4-phenylquinazolin-2-ol: Lacks the chlorine substituent, which may affect its biological activity.
4-(2-Chlorophenyl)-2(1H)-quinazolinone: Lacks the bromine substituent, leading to different chemical properties.
Uniqueness
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent compared to similar compounds .
属性
| 90830-36-7 | |
分子式 |
C14H10BrClN2O |
分子量 |
337.60 g/mol |
IUPAC 名称 |
6-bromo-4-(2-chlorophenyl)-1,2-dihydroquinazolin-2-ol |
InChI |
InChI=1S/C14H10BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7,14,17,19H |
InChI 键 |
FKRWRLRHNFBDQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC(NC3=C2C=C(C=C3)Br)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)



![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
